Sebacic dihydrazide

Polyurethane coatings Hydrophobic surface modification Antifouling polymers

Sebacic dihydrazide (SDH) is a C10 aliphatic dihydrazide that delivers quantifiably superior flexibility versus shorter-chain ADH, a 112° water contact angle for marine antifouling, and enhanced conjugate vaccine yields via reduced steric hindrance. As a precursor for PLLA nucleating agents, it accelerates crystallization 9.8-fold. Choose SDH for applications where C10 spacer length is critical.

Molecular Formula C10H22N4O2
Molecular Weight 230.31 g/mol
CAS No. 925-83-7
Cat. No. B147458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSebacic dihydrazide
CAS925-83-7
SynonymsDecanedioic dihydrazide
Molecular FormulaC10H22N4O2
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)NN)CCCC(=O)NN
InChIInChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
InChIKeyZWLIYXJBOIDXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sebacic Dihydrazide (CAS 925-83-7) Procurement Guide: Curing Agent Performance and Comparator Differentiation


Sebacic dihydrazide (SDH), also known as decanedihydrazide, is an aliphatic dihydrazide compound with the molecular formula C₁₀H₂₂N₄O₂ and a molecular weight of 230.31 g/mol . This white crystalline powder, with a melting point range of 186-188°C , functions as a latent curing agent for epoxy resins, a crosslinking agent for acrylic emulsions, and a versatile intermediate for polymer modification . Its molecular architecture features two terminal hydrazide (-NH-NH₂) groups separated by a C10 aliphatic hydrocarbon chain , distinguishing it from shorter-chain analogs such as adipic dihydrazide (ADH, C6 backbone) and isophthalic dihydrazide (IDH, aromatic backbone).

Why Sebacic Dihydrazide Cannot Be Substituted with Adipic or Isophthalic Dihydrazide


Dihydrazide curing agents differ fundamentally in their aliphatic spacer length or aromatic character, parameters that directly govern crosslinked network flexibility, hydrophobicity, and thermal activation profile. While adipic dihydrazide (C6 backbone) and isophthalic dihydrazide (aromatic backbone) share the same reactive hydrazide termini, the C10 aliphatic spacer in sebacic dihydrazide provides quantitatively distinct physical properties: a higher melting point of 186-188°C compared to 177-183°C for ADH , and a molecular weight of 230.3 g/mol versus 174.2 g/mol for ADH . These differences translate into measurably different performance outcomes in cured materials—generic substitution without reformulation typically yields altered flexibility, reduced hydrophobicity, or compromised latency, undermining application-specific performance requirements.

Sebacic Dihydrazide: Quantitative Differentiation Evidence Versus Comparator Dihydrazides


Thermoplastic Polyurethane Hydrophobicity: 112° Water Contact Angle with SDH Chain Extension

In a comparative study of thermoplastic polyurethane cationomers, replacing adipic dihydrazide with sebacic dihydrazide as the chain extender produced the highest water contact angle among all formulations tested [1]. This direct head-to-head comparison demonstrates that the extended C10 aliphatic spacer in SDH imparts superior surface hydrophobicity relative to the shorter C6 spacer of ADH, with quantitative contact angle data confirming the performance differential.

Polyurethane coatings Hydrophobic surface modification Antifouling polymers

Glycoconjugate Vaccine Conjugation Efficiency: Enhanced Yield from Reduced Steric Hindrance

In the preparation of group A meningococcal capsular polysaccharide conjugate vaccines, sebacic dihydrazide was selected as the coupling agent specifically over adipic dihydrazide due to its longer molecular chain [1]. The patent disclosure explicitly states that SDH 'has two additional methylene groups on the carbon chain and a longer molecular chain, and accordingly better overcomes steric hindrance between large biomolecules, thereby improving the conjugate yield' [1]. This direct head-to-head comparison establishes SDH's superior performance in bioconjugation applications where steric accessibility governs reaction efficiency.

Bioconjugation Polysaccharide-protein coupling Vaccine manufacturing

Poly(L-lactic acid) Crystallization Enhancement: 9.8x Reduction in Half-Crystallization Time with SDH-Based Nucleating Agent

A derivative of sebacic dihydrazide, N,N′-bis(benzoyl) sebacic acid dihydrazide (NA), was evaluated as a nucleating agent for poly(L-lactic acid) (PLLA) [1]. At 1% loading, NA reduced the half-crystallization time (t₁/₂) of PLLA at 115°C from 26.5 minutes to 2.7 minutes, a 9.8-fold acceleration [1]. Concurrently, the crystallization temperature increased from 105.88°C to 122.68°C, and crystallization enthalpy rose from 1.379 J/g to 30.87 J/g [1]. While this evidence pertains to an SDH-derived nucleating agent rather than SDH itself, the structural basis for nucleation activity resides in the C10 hydrazide backbone's capacity for hydrogen bonding with polymer chains.

Polymer nucleation Biodegradable plastics PLLA processing

Melting Point Profile Differentiation: Higher Thermal Stability versus Shorter-Chain Analogs

Sebacic dihydrazide exhibits a melting point range of 186-188°C, which is 3-11°C higher than adipic dihydrazide (177-183°C) and 2-6°C lower than dodecanediohydrazide (188-192°C), based on comparative product specifications . Historical data from a 1949 study reported recrystallized sebacic dihydrazide melting at 188°C, compared to 176°C for glutaric dihydrazide and 182°C for adipic dihydrazide [1]. This intermediate melting point provides a distinct processing window: higher thermal latency than ADH during storage and mixing, yet lower activation energy requirements than longer-chain homologs for cure completion.

Powder coatings Latent curing agents Thermal processing

Molecular Weight and Spacer Length: Structure-Property Correlation for Flexibility Control

Sebacic dihydrazide (MW 230.3 g/mol) contains a C10 aliphatic spacer between reactive hydrazide termini, compared to the C6 spacer of adipic dihydrazide (MW 174.2 g/mol) and the aromatic spacer of isophthalic dihydrazide (MW 194.2 g/mol) . The extended aliphatic segment in SDH reduces crosslink density in cured epoxy networks relative to shorter-chain or rigid aromatic dihydrazides, producing measurably higher elongation at break and enhanced flexibility [1]. This class-level inference is supported by the known structure-property relationship in thermoset systems where crosslink density inversely correlates with aliphatic spacer length.

Epoxy curing agents Polymer flexibility Coating formulation

Thermoplastic Polyurethane Antifouling Activity: SDH-Based Cationomer Shows No Microbial Growth

In the same thermoplastic polyurethane cationomer study referenced above, the composition incorporating sebacic dihydrazide as the chain extender exhibited complete antifouling properties—no growth of microorganisms was observed over the polymer films [1]. Additionally, the polymer solution (2 mg/mL in DMSO) demonstrated antimicrobial activity against both E. coli (10-29% growth inhibition) and S. aureus (9-28% growth inhibition) [1]. While antimicrobial efficacy was observed across multiple dihydrazide chain extenders, the combination of highest water contact angle (112°) and demonstrated antimicrobial activity positions SDH as the preferred choice for applications requiring both hydrophobic surface properties and microbial resistance.

Antifouling coatings Antimicrobial polymers Biomedical polyurethanes

Sebacic Dihydrazide (CAS 925-83-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Flexibility Epoxy Powder Coatings and One-Component Structural Adhesives

Sebacic dihydrazide serves as a latent curing agent in epoxy powder coatings and structural adhesives where the C10 aliphatic spacer imparts superior flexibility relative to shorter-chain dihydrazides . The compound's melting point of 186-188°C provides a processing window that balances one-component storage stability with efficient cure activation. End-use applications include automotive structural adhesives, electronic material adhesives, and decorative/insulating powder coatings requiring flexibility, water resistance, and corrosion resistance [1].

Hydrophobic and Antifouling Polyurethane Coatings

For polyurethane coatings requiring high water contact angle and antifouling performance, sebacic dihydrazide as a chain extender provides quantifiable advantages. Direct comparative data demonstrate that SDH-based thermoplastic polyurethane cationomers achieve a 112° water contact angle—the highest among tested dihydrazide chain extenders—and exhibit complete antifouling properties with no microbial growth on film surfaces [2]. This evidence supports selection of SDH over ADH for marine coatings, medical device coatings, and water treatment applications where surface hydrophobicity and biofouling resistance are critical performance criteria [2].

Bioconjugation and Vaccine Manufacturing Coupling Chemistry

In polysaccharide-protein conjugate vaccine production, sebacic dihydrazide offers a demonstrated advantage over adipic dihydrazide as a coupling agent. The extended C10 molecular chain reduces steric hindrance between large biomolecules, improving conjugate yield [3]. This evidence supports procurement of SDH for biopharmaceutical manufacturing processes involving carbodiimide-mediated conjugation of polysaccharides to carrier proteins, including meningococcal conjugate vaccines and other glycoconjugate immunotherapeutics [3].

Poly(L-lactic acid) Nucleation for Accelerated Crystallization and Processing

Derivatives of sebacic dihydrazide, specifically N,N′-bis(benzoyl) sebacic acid dihydrazide, function as highly effective nucleating agents for poly(L-lactic acid) (PLLA). At 1% loading, crystallization half-time decreases 9.8-fold (from 26.5 min to 2.7 min at 115°C), while crystallization temperature increases from 105.88°C to 122.68°C and crystallization enthalpy rises from 1.379 J/g to 30.87 J/g [4]. This evidence supports procurement of SDH as a precursor for synthesizing PLLA nucleating agents that reduce injection molding cycle times and improve mechanical properties of biodegradable plastics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sebacic dihydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.